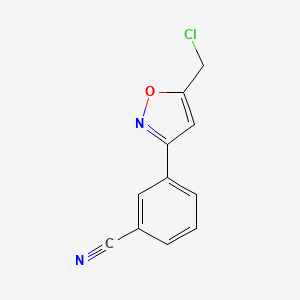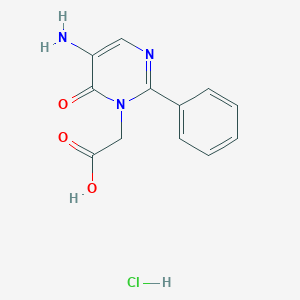
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile is a chemical compound that features a benzonitrile group attached to an isoxazole ring with a chloromethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol, followed by dehydrochlorination of the intermediate isoxazoline . Another approach is the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with various dienophiles and dipolarophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in non-covalent interactions with biological molecules, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Chloromethyl-isoxazol-3-yl)-pyridine hydrochloride
- ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
Uniqueness
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile is unique due to the presence of both the benzonitrile and isoxazole moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H7ClN2O |
|---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
3-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile |
InChI |
InChI=1S/C11H7ClN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2 |
InChI-Schlüssel |
PDXPZPREEMYBSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NOC(=C2)CCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)


![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)

![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)

![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)



